Tetrahydroprogesterone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
AURFZBICLPNKBZ-JMTGGFPBSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |
Origin of Product |
United States |
Biosynthesis and Endogenous Regulation of Tetrahydroprogesterone
Steroidogenic Pathways Leading to Tetrahydroprogesterone Formation
The formation of this compound can occur through two primary pathways: de novo synthesis from cholesterol within neural tissues and conversion from circulating steroid hormones.
De Novo Synthesis from Cholesterol in Neural Tissues
The brain and other nervous tissues possess the enzymatic machinery to synthesize steroids de novo from cholesterol. karger.combenthamscience.comcardiff.ac.uk This process is a conserved feature across various vertebrate species. karger.com Initially, cholesterol is transported into the mitochondria, a rate-limiting step in neurosteroidogenesis, where it is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc). mdpi.comportlandpress.com Pregnenolone then serves as a crucial precursor for the synthesis of all other steroid hormones. karger.com
Following its synthesis, pregnenolone is converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.com This enzymatic step is essential for the subsequent formation of this compound. Research has identified specific brain regions and cell types, such as Purkinje cells in the cerebellum and glial cells, as significant sites of neurosteroid production. benthamscience.comcardiff.ac.uknih.gov For instance, rat Purkinje cells actively synthesize progesterone and its metabolite, allopregnanolone (B1667786) (this compound), from cholesterol during neonatal development. benthamscience.com The pineal gland has also been identified as a major site of de novo neurosteroid synthesis, producing a variety of neurosteroids, including allopregnanolone. karger.comfrontiersin.org
Conversion from Peripheral Precursors: Progesterone and Dihydroprogesterone
In addition to de novo synthesis in the brain, this compound is also formed from circulating steroid precursors, primarily progesterone, which can cross the blood-brain barrier. mdpi.comnih.gov Once in the brain, progesterone is metabolized into 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. mdpi.comnih.govpnas.org This intermediate, 5α-DHP, is then further converted to this compound by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govwikipedia.org This conversion pathway allows for the local regulation of neuroactive steroid levels within the brain, independent of systemic fluctuations in progesterone to some extent. nih.gov Dihydroprogesterone itself is an important intermediate in this pathway, serving as the direct precursor for the final synthesis step of this compound. pnas.orgnih.gov
Enzymatic Control of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by the activity of specific enzymes. The sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase is critical for its formation from progesterone.
Role of 5α-Reductase Isoforms (Type 1 and Type 2) in Progesterone Metabolism
The conversion of progesterone to 5α-dihydroprogesterone is catalyzed by the enzyme 5α-reductase. mdpi.comwikipedia.org There are at least two well-characterized isoforms of this enzyme, Type 1 (SRD5A1) and Type 2 (SRD5A2), which are encoded by different genes and exhibit distinct tissue distributions and biochemical properties. wikipedia.orgoup.combioscientifica.com A third isoform, SRD5A3, has also been identified. tmc.edu
Both Type 1 and Type 2 5α-reductase isoforms can metabolize progesterone. wikipedia.orgbioscientifica.com In the brain, 5α-reductase is considered a rate-limiting enzyme in the synthesis of allopregnanolone from progesterone. wikipedia.org Studies in mice have shown that the expression of 5α-reductase Type I mRNA is highest in the olfactory bulb, followed by the frontal cortex and cerebellum. pnas.org The expression of these isoforms can be regulated by various factors, including steroid hormones themselves. For example, progesterone has been shown to induce the expression of the 5α-reductase Type II gene in the female mouse hippocampus. oup.com
Function of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) in Terminal Synthesis
The final step in the biosynthesis of this compound is the conversion of 5α-dihydroprogesterone by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govwikipedia.org This enzyme belongs to the aldo-keto reductase (AKR) superfamily and exists in multiple isoforms (e.g., AKR1C1, AKR1C2, AKR1C3 in humans). rhea-db.orgnih.gov
3α-HSD catalyzes the reduction of the 3-keto group of 5α-dihydroprogesterone to a 3α-hydroxyl group, yielding 3α,5α-tetrahydroprogesterone (allopregnanolone). nih.gov The enzyme can also work in the reverse direction, oxidizing allopregnanolone back to 5α-dihydroprogesterone. pnas.orgnih.gov Different isoforms of 3α-HSD exhibit varying efficiencies in these conversions. For instance, in humans, the AKR1C2 isoform is implicated in neurosteroid synthesis, while AKR1C1 may be involved in inactivating allopregnanolone. nih.gov The distribution of 3α-HSD is widespread in the brain, with immunoreactivity detected in both neurons and glial cells of the spinal cord. nih.gov
Allosteric Modulation of 3α-HSD Activity
The activity of 3α-HSD can be influenced by various molecules, including certain drugs. For example, some selective serotonin (B10506) reuptake inhibitors (SSRIs), such as fluoxetine, sertraline, and paroxetine, have been shown to directly affect the activity of human 3α-HSD isoforms. nih.gov Specifically, these SSRIs can decrease the Michaelis constant (Km) for the conversion of 5α-dihydroprogesterone to allopregnanolone, effectively increasing the enzyme's efficiency at lower substrate concentrations. nih.gov This suggests a potential mechanism for the rapid anxiolytic effects of some antidepressants, by enhancing the production of neuroactive steroids like this compound. nih.gov Furthermore, naturally occurring phytochemicals like genistein, daidzein, and coumestrol (B1669458) have been shown to inhibit 3α-HSD activity, indicating that dietary factors could also modulate neurosteroid levels. researchgate.net
Table of Key Enzymes in this compound Biosynthesis
Table of Compounds Mentioned
Cellular and Subcellular Localization of this compound Synthesis
The synthesis of this compound occurs in various cells within both the central and peripheral nervous systems. The process begins with cholesterol, which is transported into the mitochondria. This transport is a critical rate-limiting step mediated by the steroidogenic acute regulatory protein (StAR) and the translocator protein (TSPO). portlandpress.comresearchgate.netconicet.gov.ar Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450 side-chain cleavage (P450scc). researchgate.net Pregnenolone then moves to the endoplasmic reticulum, where it is converted to progesterone. researchgate.net Progesterone is subsequently metabolized into 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. portlandpress.comwikipedia.orgpnas.org Finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to this compound. portlandpress.comwikipedia.org
The key enzymes involved in this pathway, 5α-reductase and 3α-HSD, are found in various brain regions and cell types, indicating a widespread capacity for this compound synthesis. portlandpress.comnih.gov
Neuronal Production of this compound
Neurons are a primary site of this compound synthesis. The enzymes necessary for its production, including P450scc, 3β-HSD, 5α-reductase, and 3α-HSD, have been identified in various neuronal populations. portlandpress.comresearchgate.netnih.gov For instance, P450scc has been found in cerebellar Purkinje neurons. portlandpress.com Furthermore, 3β-HSD is expressed in neurons throughout the hippocampus, cortex, and cerebellum. portlandpress.com
Specifically, cortical and hippocampal pyramidal neurons, as well as pyramidal-like neurons in the basolateral amygdala, are known to produce this compound. wikipedia.org The co-localization of 5α-reductase type 1 and 3α-HSD in glutamatergic and GABAergic neurons of the cerebral cortex, hippocampus, amygdala, and thalamus suggests a significant role for this neurosteroid in modulating neurotransmission in these areas. nih.gov
Glial Cell Contributions to this compound Synthesis
Glial cells, including astrocytes, oligodendrocytes, Schwann cells, and microglia, are also crucial sites for the synthesis and metabolism of this compound. frontiersin.orgresearchgate.net
Astrocytes possess the enzymatic machinery to synthesize progesterone from pregnenolone and can further metabolize it to this compound. researchgate.net Both 5α-reductase and 3α-HSD have been detected in cultured type 1 astrocytes, confirming their capacity for this compound production. nih.gov
Oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system are key players in myelination and also contribute to this compound synthesis. frontiersin.orgrockefeller.edu The expression of 5α-reductase and 3α-HSD in these cells suggests that locally produced this compound may play a role in the myelination process. nih.govfrontiersin.org In fact, the mRNA for the enzymes responsible for converting cholesterol to progesterone, P450scc and 3β-HSD, have been found exclusively in actively myelinating Schwann cells in co-cultures with neurons. molbiolcell.org
Microglia, the resident immune cells of the central nervous system, also exhibit metabolic activity related to this compound. The enzyme 5α-reductase has been detected in microglia, indicating their potential to metabolize progesterone. nih.gov
Table 1: Cellular Localization of Key Enzymes in this compound Synthesis
| Enzyme | Neurons | Astrocytes | Oligodendrocytes | Schwann Cells | Microglia |
| P450scc | Yes portlandpress.com | Yes researchgate.net | - | Yes molbiolcell.org | - |
| 3β-HSD | Yes portlandpress.com | Yes researchgate.net | - | Yes molbiolcell.org | - |
| 5α-Reductase | Yes nih.gov | Yes nih.gov | Yes nih.gov | Yes nih.gov | Yes nih.gov |
| 3α-HSD | Yes nih.gov | Yes nih.gov | Yes nih.gov | - | - |
Data sourced from multiple studies. portlandpress.comresearchgate.netnih.govmolbiolcell.org
Oligodendrocytic and Schwann Cell Synthesis
Physiological and Pathophysiological Modulators of this compound Levels
The levels of this compound in the nervous system are not static and can be influenced by various physiological and pathological conditions.
Stress is a significant modulator of this compound levels. Acute stress has been shown to increase the levels of this neurosteroid in the plasma and cerebral cortex. nih.gov Conversely, chronic stress, such as that induced by protracted social isolation in mice, can lead to a decrease in both the levels and the synthesis rate of this compound in the frontal cortex. pnas.org This decrease was associated with a reduction in the expression of 5α-reductase type I. pnas.org
Neurotransmitters also play a regulatory role. For example, γ-aminobutyric acid (GABA) appears to exert a tonic inhibitory control over neurosteroid biosynthesis through the activation of GABA-A receptors. frontiersin.org Inhibition of GABA synthesis has been shown to increase the levels of progesterone and its precursors in the rat brain. frontiersin.org
Pathological conditions can also alter this compound levels. In the context of multiple sclerosis, reduced levels of this compound have been observed in the white matter of patients. oup.com Furthermore, in experimental models of neuropathic pain, the local production of neurosteroids, including this compound, is altered in the spinal cord. conicet.gov.ar For instance, the neuropeptide substance P has been shown to inhibit the conversion of progesterone to its neuroactive metabolites in the spinal sensory circuit. conicet.gov.ar
Table 2: Factors Modulating this compound Levels
| Modulator | Effect on this compound | Context |
| Acute Stress | Increase | Plasma and cerebral cortex nih.gov |
| Chronic Social Isolation | Decrease | Frontal cortex of mice pnas.org |
| GABA | Inhibition of synthesis | Tonic inhibitory control frontiersin.org |
| Substance P | Inhibition of synthesis | Spinal sensory circuit conicet.gov.ar |
| Multiple Sclerosis | Decrease | White matter oup.com |
Developmental and Age-Related Fluctuations in Brain Concentrations
The concentration of this compound in the brain undergoes significant changes throughout the lifespan, from embryonic development to old age. During late pregnancy, its levels in the fetal brain are markedly elevated, playing a role in fetal sedation, before declining sharply just before birth. nih.gov
Research in rodents has provided insights into the age-related dynamics of this compound. Basal levels of this neurosteroid have been observed to increase in the cerebral cortex of female rats during puberty. unica.it Conversely, studies in aging male rats have demonstrated a significant decrease in this compound content in the brain cortex and pituitary with advancing age. nih.gov In contrast, hypothalamic levels remained stable until 18 months, with a significant increase at 20 months. nih.gov
Studies in mice have also revealed age-associated declines in cortical this compound. researchgate.net The levels of both 5α-dihydroprogesterone and this compound were found to decrease in middle-aged and old mice compared to young mice. researchgate.net In a mouse model of Alzheimer's disease, brain levels of this compound were found to be lower compared to age-matched controls, a finding that parallels observations in human Alzheimer's patients. pnas.orgcore.ac.uk Furthermore, a comparison of young adult and aged male mice showed that aging was associated with decreased levels of progesterone and its metabolite this compound in the limbic region. nih.gov
In humans, brain levels of progesterone and its metabolites, including this compound, are higher in young women during the luteal phase of the menstrual cycle compared to postmenopausal women, suggesting a decline with aging that is linked to the cessation of peripheral production. nih.gov Postmortem studies have confirmed that this compound levels are significantly lower in the prefrontal and temporal cortex of Alzheimer's disease patients compared to healthy, age-matched individuals. pnas.orgalzdiscovery.org
| Age (months) | Brain Cortex (ng/g) | Hypothalamus (ng/g) | Pituitary (ng/g) |
|---|---|---|---|
| 6 | Data not specified | Data not specified | Data not specified |
| 12 | Decreased | Constant | Reduced |
| 16 | Decreased | Constant | Reduced |
| 18 | Decreased | Constant | Reduced |
| 20 | Significantly Decreased | Significantly Increased | Significantly Reduced |
| Age | Progesterone Levels | 5α-Dihydroprogesterone Levels | This compound Levels |
|---|---|---|---|
| Young (3 months) | Not significantly different | Higher | Higher |
| Middle-Aged (12 months) | Not significantly different | Decreased | Decreased |
| Old (24 months) | Not significantly different | Decreased | Decreased |
Sex-Dimorphic Regulation of this compound Levels
The regulation and concentration of this compound exhibit significant differences between sexes. In rodents, females generally have higher basal levels of this compound in both the brain and plasma compared to males. unica.itnih.gov These differences are attributed in part to the higher circulating levels of its precursor, progesterone, in females. nih.gov
The enzymes responsible for this compound synthesis also show sex-specific expression. For instance, in rats, the activity of 5α-reductase is higher in the cerebellum of males, while 3α-hydroxysteroid dehydrogenase activity is higher in proestrous females compared to males. nih.gov These enzymatic differences contribute to the observed sex dimorphism in this compound levels.
Gonadectomy studies have further highlighted these sex-specific regulatory mechanisms. In male rats, long-term gonadectomy leads to a decrease in this compound levels in the cerebral cortex and cerebellum, an effect not observed in females. nih.gov Conversely, testosterone (B1683101) replacement in ovariectomized female rats significantly increases this compound content in multiple brain areas, demonstrating a greater responsiveness to testosterone in females compared to males. oup.com
In humans, sex differences in this compound levels have also been noted, particularly in pathological conditions. For example, in patients with relapsing-remitting multiple sclerosis, cerebrospinal fluid levels of this compound are higher in males than in females during the active phase of the disease. nih.gov
| Sex | Brain Concentration | Plasma Concentration |
|---|---|---|
| Female | 2-16 fold higher than males | 2-16 fold higher than males |
| Male | Lower than females | Lower than females |
| Sex | Brain Region | Effect of Long-Term Gonadectomy |
|---|---|---|
| Male | Cerebral Cortex | Decreased |
| Male | Cerebellum | Decreased |
| Female | Cerebral Cortex | No effect |
| Female | Cerebellum | No effect |
Influence of Stressors on Brain and Plasma this compound Concentrations
Exposure to stress significantly impacts the levels of this compound in both the brain and plasma. The nature of this influence, however, depends on the duration and type of the stressor.
Acute stress, such as forced swimming, foot shock, or exposure to carbon dioxide, has been consistently shown to rapidly increase the concentrations of this compound in the brain and plasma of rodents. tandfonline.comfrontiersin.org This increase is considered a homeostatic mechanism aimed at counteracting the effects of stress, partly by enhancing GABAergic inhibition to dampen the activity of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.gov The stress-induced elevation of this compound can occur independently of adrenal gland activation, suggesting that the brain can ramp up its own production in response to stress. nih.gov
The magnitude of the this compound response to acute stress can also be sex-dependent. Following swim stress, female rats exhibit a more pronounced increase in this compound concentrations in the frontal cortex, amygdala, and brainstem compared to males. tandfonline.comwiley.com
In contrast to acute stress, chronic stress exposure often leads to a decrease in this compound levels. researchgate.netnih.gov For example, long-term social isolation in both male and female rats results in reduced central and peripheral concentrations of this neurosteroid. nih.govtandfonline.com This downregulation under chronic stress conditions may contribute to the pathophysiology of stress-related disorders like anxiety and depression. researchgate.netnih.gov
| Stressor Type | Duration | Effect on Brain/Plasma this compound | Species/Model |
|---|---|---|---|
| Forced Swim, Foot Shock, CO2 Inhalation | Acute | Increase | Rats tandfonline.comfrontiersin.org |
| Swim Stress | Acute | Greater increase in females (frontal cortex, amygdala, brainstem) | Rats tandfonline.comwiley.com |
| Social Isolation | Chronic | Decrease | Rats nih.govtandfonline.com |
| Psychosocial Stress (Trier Social Stress Test) | Acute | Increase (in luteal phase) | Humans nih.gov |
Mechanism of Action at the Gaba a Receptor
Allosteric Modulation of GABA-A Receptor Function
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. wikipedia.org This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. frontiersin.orgnih.gov This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuron, making it less likely to fire an action potential. mdpi.com The effects of allopregnanolone are concentration-dependent; at lower, nanomolar concentrations, it acts as a positive allosteric modulator, while at higher, micromolar concentrations, it can directly activate the GABA-A receptor. mdpi.com
Physiological and Pathophysiological Roles
Role in Neurodevelopment and Neuroprotection
Allopregnanolone plays a significant role in the development of the central nervous system. newcastle.edu.au It promotes the maturation of oligodendrocytes and the process of myelination. frontiersin.org It also has neuroprotective effects, shielding neurons from damage and promoting their survival. semanticscholar.orgfrontiersin.org In animal models of Alzheimer's disease, allopregnanolone has been shown to increase neurogenesis, reduce the accumulation of amyloid-beta plaques, and improve cognitive function. alzdiscovery.orgalzforum.org Similarly, it has demonstrated protective effects in models of Parkinson's disease, multiple sclerosis, and traumatic brain injury. frontiersin.orgalzdiscovery.orgfrontiersin.org
Enhancement of Inhibitory GABAergic Neurotransmission
Involvement in Stress Response and Mood Regulation
Allopregnanolone is a key regulator of the body's response to stress. Acute stress leads to an increase in allopregnanolone levels, which helps to dampen the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. frontiersin.orgnih.govmdpi.com However, chronic stress is often associated with decreased levels of allopregnanolone, which may contribute to the development of mood disorders such as depression and anxiety. nih.govgeorgefox.edu Fluctuations in allopregnanolone levels across the menstrual cycle and the sharp drop after childbirth are thought to be involved in premenstrual dysphoric disorder (PMDD) and postpartum depression, respectively. alzdiscovery.orgrupahealth.com
Counteraction of Corticotropin-Releasing Hormone (CRH)-Induced Effects
Association with Neurological and Psychiatric Disorders
Dysregulation of allopregnanolone levels has been implicated in a variety of neurological and psychiatric conditions. nih.gov
Epilepsy: Allopregnanolone has anticonvulsant properties, and fluctuations in its levels, particularly during the menstrual cycle (catamenial epilepsy), can influence seizure susceptibility. nih.govijbcp.com
Alzheimer's Disease: Reduced levels of allopregnanolone have been found in the brains of individuals with Alzheimer's disease, and these lower levels are correlated with the severity of the disease's pathology. alzforum.orgfrontiersin.orgduke.edu
Parkinson's Disease: Lower concentrations of allopregnanolone have also been observed in individuals with Parkinson's disease. frontiersin.org
Mood Disorders: Deficits in allopregnanolone are linked to major depressive disorder and post-traumatic stress disorder (PTSD). frontiersin.orgmdpi.comnih.gov
Advanced Research Methodologies for Tetrahydroprogesterone Analysis
Chromatographic Separation Techniques
Chromatography is a fundamental step in the analytical workflow for tetrahydroprogesterone, enabling its separation from a complex mixture of other steroids and endogenous compounds. nih.gov The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the volatility of the analyte and the desired level of resolution.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is frequently employed as a pre-purification or pre-separation step in the analysis of this compound from biological samples. conicet.gov.ar This is particularly important to remove interfering metabolites and other compounds that could compromise the accuracy of subsequent analytical methods like radioimmunoassay or mass spectrometry. conicet.gov.arnih.gov
In a typical workflow, a biological extract is subjected to HPLC, and fractions are collected over time. nih.govnih.gov For instance, in the analysis of neurosteroids from plasma and brain tissue, two fractions might be collected from the HPLC system. The first fraction could contain 5α-dihydroprogesterone, while the second fraction would contain other steroids, including various isomers of this compound. nih.gov This fractionation simplifies the sample matrix, allowing for more accurate quantification in the subsequent analytical stages. nih.govnih.gov
While steroids are not highly responsive to standard UV detectors in HPLC, derivatization with fluorescent tags can significantly enhance sensitivity. ucl.ac.uk However, for many research applications, HPLC is primarily used for its excellent separatory capabilities prior to detection by a more sensitive method like mass spectrometry. conicet.gov.arresearchgate.net
Table 1: Example of HPLC Fractionation for Neurosteroid Analysis
| Fraction | Elution Time (min) | Compounds of Interest | Subsequent Derivatization/Analysis |
|---|---|---|---|
| 1 | 3–14 | 5α-dihydroprogesterone (5α-DHPROG) | Silylation with N-methyl-N-trimethylsilyltrifluoroacetamide/ammonium iodide/dithioerythritol |
| 2 | 14–25 | Other steroids (including this compound isomers) | Derivatization with heptafluorobutyric anhydride (B1165640) and anhydrous acetone |
This table is a representative example based on described methodologies. nih.gov
Gas chromatography (GC) is a well-established analytical technique for separating and analyzing volatile and semi-volatile compounds. Since steroids, including this compound, are not inherently volatile, they require a chemical modification process called derivatization to increase their volatility and thermal stability for GC analysis. scirp.org Common derivatization methods for steroids include the formation of methyloxime-trimethylsilyl (MO-TMS) or heptafluorobutyrate (HFB) derivatives. ucl.ac.uk
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. etamu.edu The separation of different steroid derivatives is based on their boiling points and interactions with the stationary phase coating the column. etamu.edu This high-resolving power of GC allows for the separation of closely related steroid isomers. nih.gov For instance, different isomers of this compound can be effectively separated using GC. nih.gov
The choice of the GC column is critical for achieving optimal separation. Columns with low bleed at high temperatures, such as those with a 100% dimethylpolysiloxane stationary phase, are often preferred for steroid analysis, as they can operate at the high temperatures required to elute these high-molecular-weight compounds. restek.com
High-Performance Liquid Chromatography (HPLC) for Pre-purification and Separation
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. etamu.edu When coupled with a separation technique like GC, it provides a powerful tool for the definitive identification and quantification of compounds like this compound. nih.gov
The combination of gas chromatography and mass spectrometry (GC-MS) is considered a gold standard for the specific analysis of hormones, including steroids, in biological fluids. nih.govwikipedia.org This technique leverages the high separation capability of GC with the precise detection and identification power of MS. nih.gov It allows for the simultaneous detection of multiple neuroactive steroids in a single sample. researchgate.net
In a typical GC-MS analysis of this compound, the steroid is first extracted from the biological matrix and then derivatized to make it volatile. ucl.ac.ukpnas.org The derivatized sample is then introduced into the GC for separation. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com
Electron impact (EI) is a "hard" ionization technique where high-energy electrons bombard the molecules eluting from the GC column. wikipedia.org This process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. nih.gov This fragmentation pattern is highly valuable for the structural elucidation of unknown compounds and for confirming the identity of known compounds like this compound by comparing the obtained spectrum to spectral libraries. nih.govscioninstruments.com For example, the analysis of progesterone (B1679170) has been performed using electron impact mass spectrometry. pnas.org
For quantitative analysis of low-abundance compounds like this compound, a highly sensitive data acquisition mode called Selected Ion Monitoring (SIM) is often employed. scioninstruments.com Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific, pre-selected ions that are characteristic of the target analyte. scioninstruments.comwikipedia.org This focused detection significantly increases the signal-to-noise ratio, leading to much higher sensitivity and allowing for the detection of trace amounts of the compound. scioninstruments.com
In the analysis of this compound and other neurosteroids, specific target and qualifier ions are monitored for each compound. nih.gov The target ion is typically the most abundant ion and is used for quantification, while the qualifier ions are used for confirmation of the compound's identity. nih.gov To maintain high sensitivity, these ions are often monitored in groups, with the instrument switching between groups at specific retention times corresponding to the elution of different steroids.
Table 2: Example of Ions Monitored in SIM for 3α,5α-Tetrahydroprogesterone (as a heptafluorobutyrate derivative)
| Analyte | Retention Time Group | Target Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|
| 3α,5α-THP | 3 | 471.50 | 491.05 |
This table is based on published data and serves as an illustrative example. nih.gov The specific ions and retention times can vary depending on the derivatization method and chromatographic conditions.
Electron Impact Mass Spectrometry (EI-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard analytical technique for the quantification of neurosteroids, including this compound, due to its superior sensitivity and specificity compared to traditional methods like immunoassays. nih.govlcms.cz This methodology is capable of accurately measuring low physiological concentrations of steroids in complex biological matrices such as plasma, serum, and various nervous system tissues. nih.govendocrine-abstracts.org
The LC-MS/MS technique involves two key stages. First, liquid chromatography (LC) separates the target analyte, this compound, from other structurally similar steroids and interfering substances within a sample. nih.gov This separation is typically achieved using reverse-phase chromatography with columns like C18 or PFP (pentafluorophenyl). nih.govjsbms.jp The second stage involves tandem mass spectrometry (MS/MS), where the separated analyte is ionized, selected, fragmented, and detected. mdpi.com This process, often performed using a triple quadrupole mass spectrometer, allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. lcms.czmdpi.com
Research has demonstrated the successful application of LC-MS/MS for the simultaneous quantification of multiple neuroactive steroids, including this compound, in the central and peripheral nervous systems of animal models. nih.gov For instance, one validated method was used to determine this compound levels in the cerebral cortex, cerebellum, spinal cord, and brachial nerve of rats, highlighting the method's capability to assess neurosteroid profiles in different neural structures. nih.gov The high accuracy of LC-MS/MS is further enhanced by its ability to overcome the poor specificity and cross-reactivity issues that often plague immunoassays, making it an indispensable tool for precise steroid metabolome studies. nih.govlcms.cz The development of methods with lower limits of quantification, sometimes reaching the picogram-per-milliliter range, allows for the reliable measurement of steroids even in populations with very low concentrations. mdpi.com
Isotope Dilution-Based Targeted and Nontargeted Profiling
Isotope dilution mass spectrometry represents a powerful advancement in neurosteroid analysis, providing absolute quantification with high accuracy. A hybrid approach known as isotope dilution-based targeted and nontargeted (ID-TNT) profiling has been developed for the comprehensive analysis of carbonyl-containing neurosteroids, which includes 3α,5α-tetrahydroprogesterone. nih.govacs.org This method combines the precision of stable isotope dilution with the broad screening capabilities of high-resolution mass spectrometry. nih.govacs.org
The ID-TNT methodology involves several key steps:
Stable Isotope Dilution: A known quantity of a stable isotope-labeled internal standard for this compound is added to the biological sample at the beginning of the preparation process. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It accounts for any sample loss during extraction and purification, ensuring highly accurate quantification. nih.govacs.org
Hydroxylamine Derivatization: The carbonyl group present in this compound is derivatized, for example with Girard P reagent, which places a permanent positive charge on the molecule. jsbms.jp This step significantly enhances ionization efficiency and detection sensitivity in the mass spectrometer. jsbms.jpnih.govacs.org
High-Resolution Mass Spectrometry: The derivatized sample is analyzed using high-resolution MS scanning and data-dependent MS/MS. nih.govacs.org This allows for both:
Targeted Analysis: Absolute quantification of specific, predefined neurosteroids like 3α,5α-tetrahydroprogesterone by comparing the signal of the endogenous analyte to its corresponding stable isotope-labeled internal standard. mdpi.comnih.govacs.org
Nontargeted Analysis: Relative quantification and identification of other, unexpected carbonyl-containing steroids in the sample, providing a broader view of the steroid profile. mdpi.comnih.govacs.org
This dual approach allows data from the targeted analysis to guide the normalization strategy for the nontargeted data, creating a more robust and comprehensive dataset. nih.govacs.org Studies utilizing this method have successfully quantified brain levels of 3α,5α-tetrahydroprogesterone in control mice, reporting concentrations in the range of 5–40 pmol/g, a value noted to be higher than previously reported by other methods. nih.govacs.org The ID-TNT profiling technique has proven valuable in examining neurosteroid pathways in animal models under various conditions, such as acute stress, facilitating a deeper understanding of the physiological roles of these compounds. nih.govacs.orgcore.ac.uk
| Method Component | Description | Advantage for this compound Analysis | Reference |
|---|---|---|---|
| Stable Isotope Dilution | Addition of a known amount of a mass-shifted (e.g., 13C-labeled) internal standard of the analyte to the sample prior to processing. | Provides highly accurate absolute quantification by correcting for analyte loss during sample preparation and analysis. | nih.govacs.org |
| Derivatization (e.g., Hydroxylamine) | Chemical modification of the carbonyl group on the steroid molecule to improve its analytical properties. | Enhances ionization efficiency and mass spectrometric sensitivity, allowing for the detection of low-concentration neurosteroids. | jsbms.jpnih.govacs.org |
| Targeted Analysis | Quantification of a predefined list of specific analytes (e.g., 3α,5α-tetrahydroprogesterone) using their specific mass transitions. | Offers precise and absolute quantification of key neurosteroids of interest. | mdpi.comnih.gov |
| Nontargeted Analysis | Screening for and identifying all detectable (carbonyl-containing) compounds in a sample, not just those specified beforehand. | Allows for the discovery of unexpected changes in steroid metabolism and identification of novel biomarkers. | nih.govacs.org |
Immunochemical Quantification Methods
Immunochemical methods, particularly immunoassays, are widely used for the quantification of hormones and other biomolecules due to their relative simplicity, high throughput, and the availability of commercial kits. mdpi.com These assays rely on the highly specific binding interaction between an antibody and its target antigen—in this case, this compound. thermofisher.com
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common plate-based immunoassay technique used to detect and quantify substances like this compound in biological samples such as serum, plasma, tissue homogenates, and cell culture supernatants. thermofisher.commybiosource.comgenebiosystems.com For small molecules like steroids, the most common format is the competitive ELISA. mybiosource.comthomassci.com
The principle of a competitive ELISA for this compound is as follows:
A microplate is pre-coated with a monoclonal antibody specific to this compound. mybiosource.com
The biological sample (containing an unknown amount of endogenous this compound) is added to the wells along with a fixed amount of enzyme-conjugated this compound (e.g., a THP-HRP conjugate). mybiosource.com
The endogenous this compound from the sample and the enzyme-conjugated this compound compete for the limited number of binding sites on the immobilized antibody. mybiosource.comthomassci.com
After an incubation period, the unbound components are washed away. mybiosource.com
A substrate for the enzyme is added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample. A higher concentration of endogenous this compound results in less binding of the enzyme-conjugated version, leading to a weaker color signal. mybiosource.com
Commercial ELISA kits are available for the quantitative determination of human and rat this compound (often referred to as allopregnanolone). mybiosource.comgenebiosystems.commybiosource.com These kits provide the necessary reagents and standards to perform the assay.
| Kit Feature | Typical Specification | Reference |
|---|---|---|
| Assay Type | Quantitative Competitive ELISA | mybiosource.comthomassci.com |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates | mybiosource.comgenebiosystems.com |
| Sensitivity | Ranges from approximately 0.1 nmol/L to 2.5 ng/mL | mybiosource.comgenebiosystems.com |
| Detection Range | Varies by kit, e.g., 1.57 - 100 ng/mL or 2.5 - 100 ng/mL | genebiosystems.comthomassci.com |
| Assay Time | Typically 1.5 - 3 hours | mybiosource.comgenebiosystems.com |
Considerations for Antibody Specificity and Cross-Reactivity
A critical limitation of all immunoassays, including those for this compound, is the potential for antibody cross-reactivity. frontiersin.orggyrosproteintechnologies.com Specificity refers to the ability of an antibody to bind exclusively to its target antigen. cusabio.com Cross-reactivity occurs when the antibody binds to other, non-target molecules that are structurally similar to the intended analyte. gyrosproteintechnologies.combiochemia-medica.com
In the context of neurosteroid analysis, this is a significant challenge because steroids often exist as a complex family of isomers and metabolites with very similar chemical structures. biochemia-medica.com An antibody developed against this compound might also bind to progesterone, dihydroprogesterone, or other related compounds, leading to inaccurate, often overestimated, measurements. gyrosproteintechnologies.combiochemia-medica.com
Several factors influence the degree of cross-reactivity:
Antibody Quality: The specificity is determined by the antibody's paratope and its affinity for the epitope on the antigen. nih.gov Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies. gyrosproteintechnologies.com
Assay Format: Cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the assay conditions, such as the concentrations of the reagents used. mdpi.com For example, competitive immunoassays are particularly susceptible to interference from cross-reacting substances. biochemia-medica.com
Matrix Effects: The biological sample itself can contain interfering substances that affect the antibody-antigen binding. gyrosproteintechnologies.com
Therefore, rigorous validation of any immunoassay is essential. gyrosproteintechnologies.com Manufacturers of ELISA kits typically provide data on the cross-reactivity of their antibodies with a panel of related steroids. mybiosource.com However, researchers must critically evaluate this information, as it may not be exhaustive. mybiosource.com The potential for cross-reactivity is a primary reason why mass spectrometry-based methods are often considered more reliable for the definitive quantification of specific steroids. lcms.czmdpi.com
In Vitro and Ex Vivo Cellular Models for Mechanistic Studies
To investigate the synthesis, metabolism, and cellular mechanisms of action of this compound, researchers utilize various in vitro (in a dish) and ex vivo (using tissue from an organism) models. These systems allow for controlled experimental manipulation that is not possible in vivo.
Primary Neuronal and Glial Cell Cultures
Primary cell cultures, which are established by isolating cells directly from animal nervous tissue, are invaluable tools in neurobiology because they retain many of the physiological characteristics of their tissue of origin. lonza.comthermofisher.com Cultures of neurons and glial cells (such as astrocytes and oligodendrocytes) are used extensively to study the roles of neurosteroids like this compound. nih.govmdpi.com
Glial cells, in particular, are now understood to be key sites of neurosteroid synthesis and metabolism. nih.govoup.com Studies using purified primary cultures have shown that glial cells possess the necessary enzymes, like 5α-reductase and 3α-hydroxysteroid dehydrogenase, to convert steroid precursors such as progesterone into its active metabolite, this compound. nih.govoup.com For example, research has demonstrated that cultured astrocytes can perform the 21-hydroxylation of progesterone, a key step in the synthesis of other neuroactive steroids. researchgate.net
These cellular models allow researchers to:
Investigate Metabolic Pathways: By adding precursor steroids (like progesterone) to the culture medium and analyzing the metabolites produced by specific cell types (neurons vs. astrocytes), scientists can map the biosynthetic pathways of this compound. nih.gov
Study Cellular Interactions: Co-cultures containing both neurons and glial cells can reveal how these different cell types interact to regulate neurosteroid metabolism. nih.govnih.gov For instance, the presence of astrocytes has been shown to stimulate 5α-reductase activity in neurons. nih.gov
Elucidate Mechanisms of Action: Primary cultures are used to explore how this compound modulates neuronal and glial function. This includes studying its effects on neurotransmitter receptors (like the GABAA receptor), gene expression, and cell morphology. oup.comnih.gov For example, studies have used neuron-Schwann cell co-cultures to show that progesterone synthesized by glial cells can induce the expression of specific genes within the neurons. nih.gov
By using these well-defined in vitro systems, researchers can dissect the specific contributions of different neural cell types to the synthesis and physiological effects of this compound within the nervous system.
| Cell Type/Model | Key Research Finding Related to this compound | Reference |
|---|---|---|
| Primary Astrocytes | Possess enzymes (e.g., 5α-reductase, 3α-HSD, 21-hydroxylase) to metabolize native steroids into neuroactive forms like this compound. | oup.comresearchgate.net |
| Primary Oligodendrocytes | The capacity to synthesize neurosteroids increases with cell differentiation, suggesting a role in glial maturation. | nih.gov |
| Neuron-Astrocyte Co-cultures | Demonstrate that interactions between neurons and glia can stimulate neurosteroid metabolism (e.g., enhance 5α-reductase activity). | nih.gov |
| Neuron-Schwann Cell Co-cultures | Show that progesterone synthesized by glial cells (Schwann cells) can act as a signaling molecule to regulate gene expression in adjacent neurons. | nih.gov |
Immortalized Cell Lines (e.g., Neuroblastoma Cells)
Immortalized cell lines are populations of cells from a multicellular organism that have been modified to proliferate indefinitely in vitro, thereby evading normal cellular senescence. wikipedia.org This characteristic provides a consistent and genetically uniform model for repeatable scientific experiments, which is a significant advantage over primary cells derived from multiple donors. wikipedia.org These cell lines are a cornerstone of biomedical research, enabling detailed investigation into cellular and molecular processes. wikipedia.orgnih.gov
Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, have emerged as valuable in vitro models for studying the metabolism and effects of steroid hormones in the nervous system. researchgate.netnih.gov These cells are of particular interest in this compound (THP) research because they possess the enzymatic machinery required to metabolize steroid precursors like progesterone into their 5α-reduced metabolites. researchgate.netnih.gov
Research has demonstrated that human neuroblastoma cells can actively convert progesterone into dihydroprogesterone (DHP) and subsequently to THP. researchgate.netnih.gov For instance, studies on the SH-SY5Y cell line show that these cells have significant 5α-reductase activity, the enzyme responsible for the initial step in converting progesterone to THP. nih.gov The conversion of progesterone to DHP in these cells was found to be about eight times higher than the conversion of testosterone (B1683101) to its respective metabolite. nih.gov In one study, treating cultured neurons with progesterone resulted in a 60-fold increase in THP concentration in the culture medium. researchgate.net This local production of THP was shown to enhance spontaneous GABAergic activity in the cultured neurons, indicating a direct functional consequence of this metabolic conversion. researchgate.net
The use of neuroblastoma cell lines allows researchers to investigate the specific roles of THP in neuronal biology, separate from the effects of its precursor, progesterone. researchgate.net These models are instrumental in dissecting the molecular pathways influenced by THP and understanding how its synthesis is regulated within the nervous system. nih.gov
Table 1: Research Findings on this compound in Neuroblastoma Cell Lines
| Cell Line | Precursor Studied | Key Enzyme Activity | Major Findings | Reference |
| SH-SY5Y | Progesterone, Testosterone | 5α-reductase, 3α-hydroxysteroid dehydrogenase | Actively metabolizes progesterone to 5α-reduced metabolites. nih.govnih.gov Differentiation of the cells can increase the expression of 5α-reductase. researchgate.net | researchgate.netnih.govnih.gov |
| SK-N-SH | Progesterone | Not specified | Progesterone treatment leads to a significant increase in THP in the culture medium, which in turn enhances GABAergic activity. researchgate.net | researchgate.net |
Brain Slice Preparations
The brain slice is an ex vivo laboratory technique that permits the study of neurons and their circuits within a preserved tissue architecture, isolated from the whole organism. wikipedia.org This methodology involves thinly slicing brain tissue and maintaining it in an artificial cerebrospinal fluid (aCSF), which allows for greater experimental control over the cellular environment compared to in vivo studies. wikipedia.orgnih.gov The absence of the blood-brain barrier in this preparation allows for the direct application of compounds like this compound to investigate their effects on specific neural pathways. wikipedia.orggriffith.edu.au
Brain slice preparations are particularly powerful for electrophysiological studies analyzing the impact of neurosteroids on synaptic transmission. nih.govoup.com Researchers can make recordings from specific neurons in various brain regions, such as the hippocampus, cerebellum, and hypothalamus, to observe how THP modulates neuronal activity. nih.govresearchgate.netfrontiersin.org
Studies using this technique have consistently shown that THP is a potent positive allosteric modulator of the GABA-A receptor. nih.govresearchgate.net In hippocampal and cerebellar slices, the application of related neurosteroids has been shown to enhance GABAergic synaptic transmission. nih.gov This is typically observed as an increase in the duration or amplitude of inhibitory postsynaptic currents (IPSCs). nih.gov For example, electrophysiological recordings from neurons in hypothalamic slice preparations revealed that low concentrations of THP enhance synaptic inhibition of neuroendocrine cells. frontiersin.org
Furthermore, brain slice models allow for the study of local steroid metabolism within specific brain regions. One study using cerebellar slices demonstrated that progesterone is metabolized within the slice to 5α-dihydroprogesterone (5α-DHP) and subsequently to 3α,5α-THP. researchgate.net This locally synthesized THP was found to significantly stimulate the expression of myelin basic protein (MBP), an effect that was mediated by GABA-A receptors. researchgate.net This finding highlights the utility of brain slices in linking the metabolic conversion of a steroid to a specific functional outcome within a preserved neural circuit.
Table 2: Applications of Brain Slice Preparations in this compound Research
| Brain Region | Experimental Focus | Key Findings | Reference |
| Hippocampus | GABAergic synaptic transmission | Neurosteroids enhance GABA-A receptor-mediated currents, suggesting a mechanism for modulating neuronal excitability. nih.gov | nih.gov |
| Cerebellum | Progesterone metabolism and myelination | Progesterone is converted to THP within the slice; THP stimulates myelin basic protein expression via GABA-A receptors. researchgate.net | researchgate.net |
| Hypothalamus | Neuroendocrine regulation | THP enhances synaptic inhibition of parvocellular neurons, indicating a role in modulating the stress response. frontiersin.org | frontiersin.org |
| Cortex | Electrophysiology of neurosteroid metabolites | Used to study the effects of progesterone metabolites on GABA-A receptor-evoked responses in cortical neurons. oup.com | oup.com |
Theoretical Frameworks and Comparative Neurosteroidomics
Conceptualization of Tetrahydroprogesterone as a Neurosteroid vs. Neuroactive Steroid
The terms "neurosteroid" and "neuroactive steroid" are often used interchangeably, but there are nuanced distinctions between them. psychiatrictimes.com A neurosteroid is a steroid synthesized de novo in the brain, from cholesterol or other steroidal precursors, that can rapidly modulate neuronal excitability. wikipedia.orgnih.gov The term was first introduced in 1981 by Baulieu. nih.govconicet.gov.ar On the other hand, a neuroactive steroid is any steroid, regardless of its origin (central or peripheral), that affects brain function by rapidly altering neuronal excitability. wikipedia.orgnih.gov This term was coined in 1992 by Steven Paul and Robert Purdy. wikipedia.org
This compound (THP) and its isomers fall under both classifications. They can be synthesized within the central nervous system, making them true neurosteroids. frontiersin.orgmdpi.com Specifically, enzymes necessary for the conversion of progesterone (B1679170) to its tetrahydro-metabolites, such as 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), are present in various brain regions, including the hippocampus and cerebral cortex. frontiersin.org Additionally, these compounds can be produced in peripheral glands, circulate in the bloodstream, and cross the blood-brain barrier to exert their effects on the brain, thus also qualifying them as neuroactive steroids. wikipedia.orgfrontiersin.org
The primary mechanism of action for many of these neuroactive steroids is the non-genomic modulation of ligand-gated ion channels, most notably the GABA-A receptor. nih.govmdpi.com This interaction is distinct from the classical genomic mechanism of steroid hormones, which involves binding to intracellular receptors and regulating gene expression. nih.gov However, it's worth noting that some neuroactive steroids, including metabolites of progesterone, can also have genomic effects. nih.govnih.gov
Comparative Analysis with Other Pregnane (B1235032) Neurosteroids
The pregnane neurosteroids are a class of compounds derived from progesterone and deoxycorticosterone that share a common steroidal backbone but differ in the stereochemistry of their A/B ring junction and the orientation of the hydroxyl group at the C3 position. These subtle structural differences result in significant variations in their biological activity, particularly their modulation of the GABA-A receptor.
Allopregnanolone (B1667786) (3α,5α-Tetrahydroprogesterone)
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the primary neurotransmitter, GABA. wikipedia.orgnih.gov This potentiation of GABAergic inhibition leads to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org Allopregnanolone is synthesized from progesterone via a two-step enzymatic process involving 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgnih.gov It has been shown to have neuroprotective and neurogenic properties. wikipedia.org
Isopregnanolone (3β,5α-Tetrahydroprogesterone)
Isopregnanolone, the 3β-epimer of allopregnanolone, acts as a negative allosteric modulator of the GABA-A receptor at specific subunits. wikipedia.org It can antagonize some of the effects of allopregnanolone, such as sedation. wikipedia.org Isopregnanolone is synthesized from progesterone through the action of 5α-reductase and 3β-hydroxysteroid dehydrogenase. wikipedia.org Unlike allopregnanolone, it does not appear to have direct effects on the GABA-A receptor on its own but selectively counteracts the actions of allopregnanolone. wikipedia.org
Pregnanolone (B1679072) (3α,5β-Tetrahydroprogesterone)
Pregnanolone is another isomer of this compound that is a positive allosteric modulator of the GABA-A receptor, similar to allopregnanolone. aimspress.com It shares many of the same sedative, anxiolytic, and anticonvulsant properties. mdpi.com The key difference in its synthesis is the involvement of 5β-reductase instead of 5α-reductase, leading to a different stereochemical configuration at the A/B ring junction. mdpi.com
Tetrahydrodeoxycorticosterone (THDOC)
Tetrahydrodeoxycorticosterone (THDOC) is a neurosteroid derived from the adrenal steroid deoxycorticosterone. wikipedia.org Like allopregnanolone, it is a potent positive allosteric modulator of the GABA-A receptor and exhibits sedative, anxiolytic, and anticonvulsant properties. wikipedia.org The synthesis of THDOC involves the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase. wikipedia.org THDOC's effects are particularly noted in the context of stress, anxiety, and depression. wikipedia.org
Interactive Data Table: Comparative Properties of Pregnane Neurosteroids
| Compound | Precursor | Key Enzymes | Primary Action at GABA-A Receptor | Primary Effects |
| Allopregnanolone | Progesterone | 5α-reductase, 3α-HSD | Potent Positive Allosteric Modulator | Anxiolytic, Sedative, Anticonvulsant, Neuroprotective wikipedia.org |
| Isopregnanolone | Progesterone | 5α-reductase, 3β-HSD | Negative Allosteric Modulator | Antagonizes some allopregnanolone effects wikipedia.org |
| Pregnanolone | Progesterone | 5β-reductase, 3α-HSD | Positive Allosteric Modulator | Anxiolytic, Sedative, Anticonvulsant mdpi.com |
| THDOC | Deoxycorticosterone | 5α-reductase, 3α-HSD | Potent Positive Allosteric Modulator | Anxiolytic, Sedative, Anticonvulsant wikipedia.org |
Differential Effects of Steroidal Precursors and Metabolites
The physiological and pharmacological effects of pregnane neurosteroids are intricately linked to their steroidal precursors, primarily progesterone and deoxycorticosterone, and their subsequent metabolic pathways.
Progesterone, a key hormone in the reproductive cycle, serves as the primary precursor for the synthesis of allopregnanolone, isopregnanolone, and pregnanolone. nih.govmdpi.com The conversion of progesterone to these neuroactive metabolites is a critical step in modulating neuronal excitability. For instance, fluctuations in progesterone levels during the menstrual cycle lead to corresponding changes in allopregnanolone concentrations, which can influence mood and seizure susceptibility. wikipedia.org Progesterone itself can exert effects on the nervous system, including some non-genomic actions, but its metabolites often have more potent and specific effects at the GABA-A receptor. oup.com
Deoxycorticosterone, a mineralocorticoid hormone produced by the adrenal glands, is the precursor to THDOC. wikipedia.org Stress can lead to increased production of deoxycorticosterone, which is then converted to THDOC in the brain. nih.gov This suggests a role for the deoxycorticosterone-THDOC pathway in the neuroendocrine response to stress. nih.gov
The enzymes responsible for the metabolism of these precursors, particularly 5α-reductase and 3α-hydroxysteroid dehydrogenase, play a crucial role in determining the local concentrations and balance of different neuroactive steroids. nih.gov The differential expression and activity of these enzymes in various brain regions contribute to the specific neurophysiological effects observed.
Considerations of Autocrine and Paracrine Signaling in the Nervous System
This compound, also known as allopregnanolone, is a neurosteroid synthesized within the nervous system by both neurons and glial cells. semanticscholar.orgmdpi.com Its local production allows for autocrine and paracrine signaling, enabling rapid and targeted modulation of neural function in a manner not achievable by steroids derived from the general circulation. nih.govnih.govtandfonline.com This localized signaling is crucial for a variety of neurological processes. dovepress.com
The synthesis of this compound from progesterone is a key step in its local action. This conversion is carried out by the enzymes 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR). mdpi.comnih.gov The co-localization of these enzymes in specific neurons, such as glutamatergic and GABAergic neurons in the cerebral cortex, hippocampus, and other brain regions, strongly implies that this compound is synthesized precisely where its target receptors are expressed. nih.govmdpi.com This sets the stage for both autocrine signaling, where the steroid acts on the same cell that produced it, and paracrine signaling, where it acts on adjacent cells. mdpi.comresearchgate.net
A primary mechanism of this compound's local action is its potent, positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. nih.govnih.govresearchgate.net This interaction enhances the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain. dovepress.com This modulation can occur rapidly, within milliseconds to seconds, highlighting the efficiency of local signaling. nih.govnih.gov
Research Findings on Autocrine and Paracrine Mechanisms:
Neuronal Progenitor Proliferation: Studies have shown that this compound stimulates the proliferation of neonatal neural progenitors expressing the polysialylated form of the neural cell adhesion molecule (PSA-NCAM+). nih.govconicet.gov.ar This effect is mediated through GABAA receptors, as it can be blocked by the antagonist bicuculline. nih.gov The progenitor cells themselves can synthesize progesterone and convert it to this compound, which then acts in an autocrine or paracrine fashion to promote their own proliferation. nih.gov This creates a complex feedback loop involving both neurosteroid and GABA signaling in the control of neural development. nih.gov
Schwann Cell and Sensory Neuron Interaction: In the peripheral nervous system (PNS), Schwann cells, the primary glial cells, produce and release this compound. nih.govmdpi.com Research indicates that this tonically released this compound acts in an autocrine manner on the Schwann cells themselves to increase the synthesis and release of brain-derived neurotrophic factor (BDNF). nih.govmdpi.comresearchgate.net This glial-derived BDNF then acts in a paracrine fashion on adjacent dorsal root ganglia (DRG) sensory neurons. nih.govmdpi.com This interaction leads to the upregulation and activation of protein kinase C-ε (PKCε) in these neurons, a key factor in nociceptor sensitization and pain modulation. nih.govmdpi.comresearchgate.net
Modulation of Myelination: Progesterone and its metabolite, this compound, play a significant role in the process of myelination, the formation of the myelin sheath around axons, in both the central nervous system (CNS) and PNS. nih.govconicet.gov.arhormonebalance.org Endogenous progesterone produced by Schwann cells can act through autocrine and paracrine mechanisms to promote myelination. bioscientifica.com The effects of progesterone on myelination may also be mediated by this compound's interaction with GABAA receptors. hormonebalance.orgbioscientifica.com
The localized synthesis and action of this compound through autocrine and paracrine signaling pathways allow for precise and rapid regulation of neuronal excitability, development, and glial function. nih.govmdpi.com These mechanisms are fundamental to the dynamic and intricate communication within the nervous system. tandfonline.commdpi.com
Interactive Data Table: Key Research Findings on this compound's Local Signaling
| Cell Type(s) | Signaling Type | Effector Molecule(s) | Receptor(s) | Observed Effect |
| Neonatal PSA-NCAM+ Progenitors | Autocrine/Paracrine | This compound, GABA | GABAA | Stimulation of cell proliferation |
| Schwann Cells, DRG Sensory Neurons | Autocrine (Schwann cell), Paracrine (neuron) | This compound, BDNF | TrkB, GABAA | Upregulation of neuronal PKCε, nociceptor sensitization |
| Oligodendrocytes, Schwann Cells, Neurons | Autocrine/Paracrine | Progesterone, this compound | PR, GABAA | Promotion of myelination and myelin repair |
| Glutamatergic and GABAergic Neurons | Autocrine/Paracrine | This compound | GABAA | Modulation of neuronal excitability |
Future Directions in Tetrahydroprogesterone Neurobiology Research
Elucidation of Remaining Molecular and Cellular Mechanisms
While it is well-established that tetrahydroprogesterone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the full spectrum of its molecular and cellular actions remains to be completely understood. nih.govnih.gov Future investigations are needed to unravel the intricate details of its signaling pathways. mdpi.comresearchgate.net This includes identifying the specific subunits of the GABAA receptor that this compound preferentially interacts with and how these interactions differ across various neuronal populations and brain regions. nih.gov
Beyond its well-characterized effects on GABAA receptors, evidence suggests that this compound may also interact with other targets. nih.govucsf.edu For instance, its potential modulation of the membrane progesterone (B1679170) receptor (mPR) and the pregnane (B1235032) xenobiotic receptor (PXR) warrants further investigation. researchgate.netconicet.gov.ar Additionally, its influence on other neurotransmitter systems, such as the glutamatergic system via NMDA receptors, is an area of growing interest. nih.govnih.gov Understanding these non-classical mechanisms is crucial for a comprehensive picture of this compound's neurobiological functions. researchgate.net
At the cellular level, more research is needed to clarify how this compound influences processes like neurogenesis, myelination, and glial cell function. nih.gov The specific intracellular signaling cascades activated by this compound, including protein kinases and transcription factors, are yet to be fully mapped out. researchgate.net Elucidating these pathways will provide critical insights into its neuroprotective and restorative properties.
Investigation of this compound's Role Across Diverse Neurological and Neuropsychiatric Conditions
The therapeutic potential of this compound and its analogs is a major focus of current and future research. mdpi.com Its role in postpartum depression is increasingly recognized, but its involvement in a broader range of neurological and neuropsychiatric disorders is an expanding area of study. nih.govpsychiatrictimes.com
Future research will likely explore the efficacy of targeting this compound signaling in conditions such as:
Anxiety and Stress-Related Disorders: Given its anxiolytic properties, further investigation into its role in generalized anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD) is warranted. karger.comfrontiersin.org
Neurodegenerative Diseases: Preclinical studies suggest neuroprotective effects of this compound in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.comkarger.com Future work will need to translate these findings to clinical settings and understand the underlying mechanisms of neuroprotection.
Epilepsy: As a potent modulator of GABAergic inhibition, this compound and its synthetic analogs hold promise for the treatment of various seizure disorders. mdpi.com
Pain Syndromes: The modulation of pain pathways by neuroactive steroids, including this compound, is an emerging area of research with potential for developing novel analgesics. conicet.gov.arkarger.com
Mood Disorders: Beyond postpartum depression, the fluctuating levels of this compound across the menstrual cycle and in response to stress suggest a potential role in other mood disorders like major depressive disorder. nih.govfrontiersin.org
A key aspect of this research will be to understand the sex-dimorphic effects of this compound, as its levels and actions can differ between males and females, which has significant implications for the development of personalized medicine. nih.gov
Development of Novel Research Tools and Analytical Techniques
Advancements in research methodologies are crucial for propelling the field of this compound neurobiology forward. The development of more sensitive and specific analytical techniques is essential for accurately measuring the levels of this compound and its metabolites in various biological samples, including the brain, cerebrospinal fluid, and plasma. frontiersin.orgconicet.gov.ar While immunoassays are available, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer greater specificity and the ability to measure multiple steroids simultaneously. conicet.gov.arassaygenie.com
Furthermore, the creation of novel research tools will be instrumental in dissecting its mechanisms of action. This includes:
Selective Pharmacological Agents: The development of highly selective agonists and antagonists for the different stereoisomers of this compound and its various receptor targets will allow for more precise investigation of their specific functions.
Advanced Imaging Techniques: The use of novel positron emission tomography (PET) ligands for in vivo imaging of neurosteroid synthesis and binding sites would provide invaluable information about the dynamic changes of this compound in the living brain.
Genetically Modified Animal Models: The generation of animal models with targeted deletions or mutations of the enzymes involved in this compound synthesis or its receptors will be critical for understanding its physiological and pathophysiological roles. frontiersin.org
These advanced tools will enable a more nuanced and detailed exploration of this compound's complex biology.
Exploration of Stereoisomeric Specificity and Functional Differences
This compound exists as different stereoisomers, and understanding their distinct functional properties is a critical area for future research. The primary isomers are allopregnanolone (B1667786) (3α,5α-tetrahydroprogesterone) and pregnanolone (B1679072) (3α,5β-tetrahydroprogesterone). frontiersin.org While both are positive allosteric modulators of GABAA receptors, they may exhibit differences in potency and efficacy. frontiersin.orgmdpi.com
Future studies should focus on:
Characterizing the unique binding profiles of each stereoisomer to different GABAA receptor subunit combinations.
Investigating the differential effects of these isomers on neuronal activity and behavior.
Exploring the functional significance of other isomers, such as isoallopregnanolone (3β,5α-tetrahydroprogesterone) and epipregnanolone (B113913) (3β,5β-tetrahydroprogesterone), which may have opposing effects or interact with different targets. frontiersin.orgmdpi.com
A thorough understanding of stereoisomeric specificity is essential for the rational design of novel therapeutics that can selectively target specific neurosteroid actions.
Integration of Omics Approaches in Neurosteroid Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of this compound's role in brain function and disease. frontiersin.org These approaches allow for the unbiased, large-scale analysis of genes, transcripts, proteins, and metabolites, providing a systems-level view of neurosteroid actions. nih.gov
Future research integrating omics will likely involve:
Neurosteroidomics: This emerging field aims to comprehensively profile all neurosteroids and their metabolites in different brain regions and under various physiological and pathological conditions.
Multi-Omics Integration: Combining data from different omics platforms can reveal complex regulatory networks and pathways influenced by this compound. frontiersin.orgnih.gov For example, integrating transcriptomics and proteomics can identify genes and proteins whose expression is regulated by this compound, providing insights into its genomic mechanisms of action.
Biomarker Discovery: Omics approaches can help identify novel biomarkers for neurological and neuropsychiatric disorders associated with dysregulated this compound levels. nih.govnih.gov
By embracing these powerful, data-rich methodologies, researchers can uncover novel insights into the intricate biology of this compound and accelerate the development of new therapeutic strategies. frontiersin.org
Q & A
Q. What computational models predict 3α,5α-THP’s therapeutic window in mood disorder cohorts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
